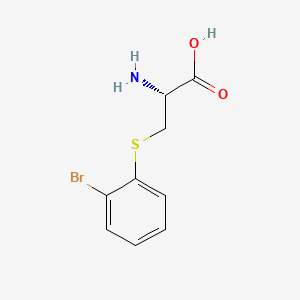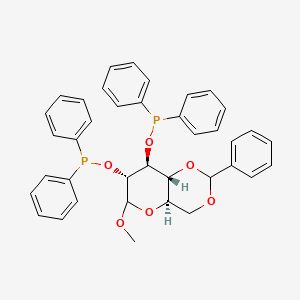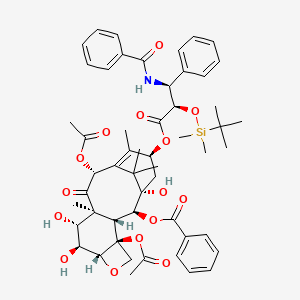
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. The modification involves the addition of a tert-butyldimethylsilyl group at the 2’-O position and a hydroxyl group at the 6alpha position. This compound is of interest due to its potential enhanced stability and bioavailability compared to paclitaxel.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel typically involves multiple steps, starting from paclitaxel. The key steps include:
Protection of the 2’-hydroxyl group: This is achieved by reacting paclitaxel with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Introduction of the 6alpha-hydroxyl group: This step involves selective oxidation of the 6alpha position using reagents like osmium tetroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) would be employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6alpha position can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of the silyl group.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
Applications De Recherche Scientifique
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a more stable and bioavailable chemotherapeutic agent compared to paclitaxel.
Industry: Used in the development of new drug formulations and delivery systems.
Mécanisme D'action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization, which in turn inhibits cell division and induces apoptosis in cancer cells. The modifications at the 2’-O and 6alpha positions may enhance its stability and bioavailability, potentially leading to improved therapeutic efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: Another chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is unique due to its specific modifications, which may confer enhanced stability and bioavailability compared to its parent compound, paclitaxel. These properties could potentially lead to improved therapeutic outcomes in cancer treatment.
Propriétés
Formule moléculaire |
C53H65NO15Si |
|---|---|
Poids moléculaire |
984.2 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42-,44+,45-,51-,52+,53+/m0/s1 |
Clé InChI |
ACJHNDYFTFXEOF-OPSZNNSQSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



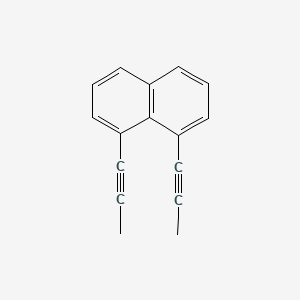
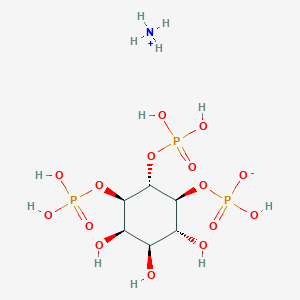
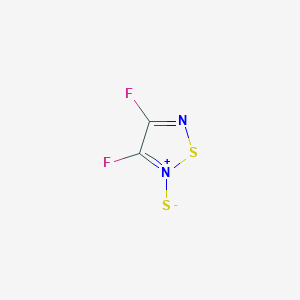
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
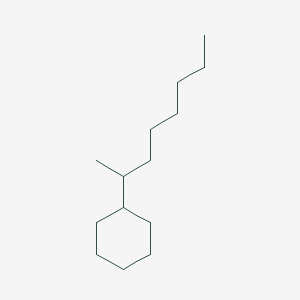

![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
